cis-Methyl 1-benzyl-4-(tert-butoxycarbonylaMino)-pyrrolidine-3-carboxylate
CAS No.: 170034-39-6
Cat. No.: VC0187744
Molecular Formula: C18H26N2O4
Molecular Weight: 334.416
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 170034-39-6 |
|---|---|
| Molecular Formula | C18H26N2O4 |
| Molecular Weight | 334.416 |
| IUPAC Name | methyl (3S,4S)-1-benzyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrolidine-3-carboxylate |
| Standard InChI | InChI=1S/C18H26N2O4/c1-18(2,3)24-17(22)19-15-12-20(11-14(15)16(21)23-4)10-13-8-6-5-7-9-13/h5-9,14-15H,10-12H2,1-4H3,(H,19,22)/t14-,15+/m0/s1 |
| Standard InChI Key | MDCRPZPQWWVTKY-LSDHHAIUSA-N |
| SMILES | CC(C)(C)OC(=O)NC1CN(CC1C(=O)OC)CC2=CC=CC=C2 |
Introduction
Chemical Identity and Structural Characteristics
cis-Methyl 1-benzyl-4-(tert-butoxycarbonylaMino)-pyrrolidine-3-carboxylate is a pyrrolidine derivative characterized by a specific stereochemical configuration. The compound features a pyrrolidine ring with several functional groups attached at defined positions. The molecule contains a benzyl group at the nitrogen position of the pyrrolidine ring, a tert-butoxycarbonyl (Boc)-protected amino group at the 4-position, and a methyl ester at the 3-position. The stereochemical designation "cis" refers to the orientation of the substituents at positions 3 and 4 of the pyrrolidine ring, which are on the same side of the ring plane.
Physical and Chemical Properties
The compound possesses several distinctive physical and chemical properties that make it valuable for chemical research and pharmaceutical applications. Its molecular formula is C18H26N2O4 with a molecular weight of 334.416 g/mol. The compound's structure includes multiple functional groups that can participate in various chemical reactions and interactions with biological targets.
Table 1: Physical and Chemical Properties of cis-Methyl 1-benzyl-4-(tert-butoxycarbonylaMino)-pyrrolidine-3-carboxylate
Stereochemical Configuration
The compound features a (3S,4S) stereochemical configuration, which is critical for its specific biological and chemical properties. This stereochemistry distinguishes it from its diastereomers, including the (3S,4R) configuration that would represent the trans isomer. The cis configuration means that both the methyl carboxylate group at position 3 and the tert-butoxycarbonylamino group at position 4 are on the same face of the pyrrolidine ring.
Synthesis Methods
The synthesis of cis-Methyl 1-benzyl-4-(tert-butoxycarbonylaMino)-pyrrolidine-3-carboxylate typically involves multi-step organic reactions that require careful control of reaction conditions to achieve the desired stereochemistry.
Synthetic Routes and Reaction Conditions
A common approach to synthesizing this compound includes several key steps:
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Formation of the pyrrolidine ring through cyclization reactions using appropriate precursors
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Introduction of the benzyl group via nucleophilic substitution reactions
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Protection of the amino group with tert-butoxycarbonyl (Boc) to prevent unwanted side reactions
Table 2: Key Synthetic Steps for cis-Methyl 1-benzyl-4-(tert-butoxycarbonylaMino)-pyrrolidine-3-carboxylate
| Step | Reaction Type | Key Reagents/Conditions | Function |
|---|---|---|---|
| 1 | Cyclization | Appropriate precursors | Formation of pyrrolidine ring |
| 2 | Nucleophilic substitution | Benzyl bromide, K₂CO₃, DMF | Introduction of benzyl group |
| 3 | Carbamate formation | Boc₂O, DMAP, DCM | Protection of amino group |
| 4 | Esterification | DCC, DMAP, MeOH or thionyl chloride, MeOH | Introduction of methyl ester |
Stereoselective Synthesis
Achieving the correct stereochemistry is a critical aspect of synthesizing cis-Methyl 1-benzyl-4-(tert-butoxycarbonylaMino)-pyrrolidine-3-carboxylate. This can be accomplished through:
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Starting with enantiomerically pure materials (chiral pool approach)
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Using stereoselective reactions to introduce the correct stereochemistry at positions 3 and 4
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Employing chiral catalysts for asymmetric synthesis
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Separation of stereoisomers through chromatography or crystallization techniques
A relevant synthetic approach may involve the construction of the pyrrolidine ring through intramolecular cyclization, as demonstrated in the synthesis of related enantiopure δ-benzylproline derivatives .
Chemical Reactivity and Transformations
The presence of multiple functional groups in cis-Methyl 1-benzyl-4-(tert-butoxycarbonylaMino)-pyrrolidine-3-carboxylate provides several sites for chemical transformations, making it valuable in organic synthesis.
Functional Group Reactivity
The compound contains several reactive functional groups:
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The Boc-protected amino group can be deprotected under acidic conditions (e.g., TFA in DCM) to reveal a free amine for further transformations
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The methyl ester group can undergo hydrolysis, transesterification, or reduction
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The benzyl group can be removed through catalytic hydrogenation
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The pyrrolidine nitrogen can participate in nucleophilic reactions
Common Transformations
The compound can undergo various chemical transformations:
Table 3: Common Chemical Transformations of cis-Methyl 1-benzyl-4-(tert-butoxycarbonylaMino)-pyrrolidine-3-carboxylate
| Transformation | Reagents/Conditions | Product |
|---|---|---|
| Boc deprotection | TFA/DCM or HCl/dioxane | Free amine at position 4 |
| Ester hydrolysis | LiOH or NaOH in THF/H₂O | Carboxylic acid at position 3 |
| Benzyl deprotection | H₂, Pd/C in MeOH | Secondary amine at position 1 |
| Reduction of ester | LiAlH₄ in THF | Primary alcohol at position 3 |
Applications in Research and Development
cis-Methyl 1-benzyl-4-(tert-butoxycarbonylaMino)-pyrrolidine-3-carboxylate has significant applications in various scientific fields, particularly in medicinal chemistry and organic synthesis.
Medicinal Chemistry Applications
In medicinal chemistry, the compound serves as a valuable intermediate in the synthesis of pharmaceutical compounds with potential therapeutic properties. The pyrrolidine ring is a common structural motif in many bioactive compounds, and the specific stereochemistry of this compound can contribute to selective interactions with biological targets.
Potential pharmaceutical applications include:
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Development of enzyme inhibitors
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Design of receptor modulators
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Synthesis of peptidomimetics
Organic Synthesis Applications
As a building block in organic synthesis, this compound offers:
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A rigid pyrrolidine scaffold with defined stereochemistry
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Multiple functional groups for selective transformations
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Potential for creating diverse chemical libraries
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Opportunities for structure-activity relationship studies
Biological Activity
Research indicates that cis-Methyl 1-benzyl-4-(tert-butoxycarbonylaMino)-pyrrolidine-3-carboxylate may exhibit various biological activities, making it of interest for pharmaceutical research.
Structure-Activity Relationships
The specific stereochemistry of cis-Methyl 1-benzyl-4-(tert-butoxycarbonylaMino)-pyrrolidine-3-carboxylate plays a crucial role in its biological activity. The cis configuration affects:
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The three-dimensional orientation of functional groups
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Interactions with biological targets
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Binding affinity to enzymes or receptors
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Pharmacokinetic properties such as absorption, distribution, metabolism, and excretion
Table 4: Comparison with Structurally Related Compounds
| Compound | Structural Difference | Key Characteristic |
|---|---|---|
| cis-Methyl 1-benzyl-4-amino-pyrrolidine-3-carboxylate | Lacks Boc protection | More reactive amine group |
| trans-Methyl 1-benzyl-4-(tert-butoxycarbonylaMino)-pyrrolidine-3-carboxylate | Different stereochemistry (3S,4R) | Different spatial arrangement |
| Methyl (3R,4R)-1-benzyl-4-methylpyrrolidine-3-carboxylate | Methyl group instead of Boc-amino | Different biological interactions |
| tert-Butyl 3-(benzylamino)-4-hydroxypyrrolidine-1-carboxylate | Different substitution pattern | Alternative reactivity profile |
Comparison with Related Compounds
Understanding the relationship between cis-Methyl 1-benzyl-4-(tert-butoxycarbonylaMino)-pyrrolidine-3-carboxylate and similar compounds provides insight into structure-function relationships and potential applications.
Structural Analogs
Several related compounds differ in their stereochemistry, substitution patterns, or functional groups:
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The trans isomer (methyl (3S,4R)-1-benzyl-4-((tert-butoxycarbonyl)amino)pyrrolidine-3-carboxylate) features the opposite stereochemistry at the 4-position
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Methyl (3R,4R)-1-benzyl-4-methylpyrrolidine-3-carboxylate has a methyl group replacing the Boc-amino group
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tert-Butyl 3-(benzylamino)-4-hydroxypyrrolidine-1-carboxylate features a different substitution pattern
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4-(Benzyloxy)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid has the carboxylic acid at a different position
Unique Characteristics
The specific features that distinguish cis-Methyl 1-benzyl-4-(tert-butoxycarbonylaMino)-pyrrolidine-3-carboxylate include:
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The cis stereochemical relationship between positions 3 and 4
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The Boc-protected amino group at position 4, which provides a handle for further synthetic modifications
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The methyl ester at position 3, which can undergo various transformations
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The benzyl group on the pyrrolidine nitrogen, which affects the compound's lipophilicity and reactivity
| Supplier | Product Specifications | Purity | Package Size | Use Restrictions |
|---|---|---|---|---|
| Vulcan Chemical | Research grade | Not specified | Various | Research use only |
| Aladdin Scientific | Min 97% | 97% | 100 mg | Research use only |
| BLD Pharma | Not specified | Not specified | Various | Not specified |
| Calp Lab | Min 97% | 97% | 100 mg | Research use only |
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